molecular formula C20H16ClNO3 B1210161 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate CAS No. 35245-26-2

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate

Cat. No. B1210161
CAS RN: 35245-26-2
M. Wt: 353.8 g/mol
InChI Key: FMVKYSCWHDVMGO-UHFFFAOYSA-N
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Description

The investigation into carbamoyl naphthalenes and related derivatives has yielded valuable insights into their synthesis, structural analysis, and potential applications. These compounds are of interest due to their unique chemical properties and potential for various applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of carbamoyl naphthalenes typically involves the condensation of naphthalene derivatives with carbamoyl chlorides or isocyanates in the presence of suitable catalysts. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share structural motifs with the compound of interest, employs elemental analyses, IR spectroscopy, and NMR spectroscopy for characterization (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray crystallography, providing detailed information on the crystalline structure and molecular conformation. For instance, certain carbamoyl naphthalene derivatives have been characterized to reveal the cyclohexane ring adopting a chair conformation, stabilized by intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

Carbamoyl naphthalenes undergo various chemical reactions, including further functionalization and interactions with nucleophiles. These reactions are crucial for modifying the compound's chemical properties for specific applications. For example, the electrophilic cyclization of alkynes is a method to synthesize substituted naphthalenes under mild conditions (Zhang et al., 2006).

Scientific Research Applications

Photosynthesis-Inhibiting Activity

Compounds structurally related to 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, have been tested for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts, proving to be PET-inhibitors in photosystem II. This suggests potential research applications in studying photosynthesis mechanisms or developing herbicides (Goněc et al., 2017).

Anticancer and Antimicrobial Evaluation

Related naphthalenyl compounds have been synthesized and evaluated for their anticancer and antimicrobial properties. For example, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including those with o-tolyl substituents, have shown potential in this area, suggesting applications in drug discovery and development (Özer et al., 2009). Additionally, specific naphthalenyl derivatives have been shown to exhibit anticancer activity against breast cancer cell lines, indicating a promising avenue for therapeutic research (Salahuddin et al., 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of closely related naphthalene derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have been documented, highlighting the importance of structural analysis in drug design and development (Cemal Koray Özer et al., 2009).

Antitumor and Biological Activity

Naphthalenyl derivatives have been explored for their antitumor activity and potential in biological applications. For instance, compounds such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated significant inhibition of cancer cell proliferation, indicating the compound's potential for further study in cancer research (Ju Liu et al., 2018).

Safety And Hazards

According to the safety data sheet, 2-(O-Tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help . If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVKYSCWHDVMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956687
Record name 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate

CAS RN

35245-26-2
Record name 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35245-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthol AS-D chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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